

Physicochemical Properties of Desmethyl Ferroquine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Desmethyl ferroquine	
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Introduction

Desmethyl ferroquine (DMFQ), also known by its laboratory code SSR97213, is the primary and pharmacologically active metabolite of Ferroquine (FQ).[1][2] Ferroquine, an organometallic derivative of chloroquine, was developed to overcome widespread resistance to existing antimalarial drugs.[3][4] As the major circulating metabolite with a longer half-life than its parent compound, a thorough understanding of the physicochemical properties of desmethyl ferroquine is critical for drug development professionals, scientists, and researchers in the field of antimalarial chemotherapy.[2][5][6] This document provides a comprehensive overview of these properties, including detailed experimental methodologies and visual representations of key pathways and workflows.

Core Physicochemical Data

The following table summarizes the key quantitative physicochemical properties of **Desmethyl Ferroquine**, with its parent compound, Ferroquine, included for comparative analysis.



Property	Desmethyl Ferroquine (DMFQ)	Ferroquine (FQ)	Reference
Molecular Formula	C22H22ClFeN3	C23H24ClFeN3	[1]
Molecular Weight	419.73 g/mol	433.75 g/mol	[1]
Solubility (In Vitro)	DMSO: 2.5 mg/mL (5.96 mM) (ultrasonication may be required) H ₂ O: < 0.1 mg/mL (insoluble)	DMSO: 20 mg/mL H ₂ O: 10 mg/mL	[1][7]
Biological Half-Life (t½)	~31.4 days	~15.9 days	[1][2]
рКа	Data not explicitly available	pKa1 = 8.19 pKa2 = 6.99	[3][8][9][10]
Lipophilicity (log D)	Data not explicitly available	pH 7.4: 2.95 pH 5.2: -0.77	[9][10][11]
Biological Activity	Potent activity against chloroquine-susceptible and resistant P. falciparum strains.	Potent activity against chloroquine-susceptible and resistant P. falciparum strains.	[1][2]

Experimental Protocols and Methodologies

Detailed experimental protocols are essential for the accurate determination of physicochemical properties. The following sections describe the standard methodologies employed for the key parameters.

Solubility Determination

The solubility of a compound is a critical factor influencing its absorption and bioavailability.

 Methodology: A common method for determining thermodynamic solubility is the shake-flask method.



- An excess amount of the compound (e.g., **Desmethyl Ferroquine**) is added to a specific solvent system (e.g., DMSO, water, or a buffered solution).
- The suspension is agitated or shaken at a constant temperature for a defined period (typically 24-48 hours) to ensure equilibrium is reached.
- The saturated solution is then filtered to remove any undissolved solid.
- The concentration of the dissolved compound in the filtrate is quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. The results for DMFQ indicate it is poorly soluble in water but shows moderate solubility in DMSO.[1]

Lipophilicity Measurement (log D)

Lipophilicity, often expressed as the distribution coefficient (log D) at a specific pH, is a key indicator of a drug's ability to cross biological membranes.

- Methodology: The octanol-water partition coefficient is the standard measure.
 - A solution of the compound is prepared in a biphasic system of n-octanol and a buffered aqueous solution (e.g., pH 7.4 to simulate cytosolic pH or pH 5.2 to simulate the parasite's digestive vacuole).[9][10][11]
 - The mixture is shaken vigorously to allow the compound to partition between the two phases until equilibrium is achieved.
 - The phases are separated, and the concentration of the compound in each phase is measured, typically by HPLC or UV-Vis spectroscopy.
 - The log D value is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

pKa Determination

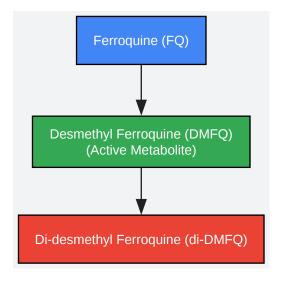
The acid dissociation constant (pKa) defines the ionization state of a compound at a given pH, which affects its solubility, permeability, and target binding.



- Methodology: Potentiometric titration is a widely used and accurate method.
 - The compound is dissolved in a solvent (often with a co-solvent like methanol or DMSO for compounds with low aqueous solubility).
 - A standardized acid or base titrant is added incrementally to the solution.
 - The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.
 - A titration curve is generated by plotting pH versus the volume of titrant added.
 - The pKa values are determined from the inflection points of the curve. While specific pKa values for DMFQ are not readily available, those of the parent compound FQ are significantly lower than chloroquine, affecting its accumulation in the acidic digestive vacuole of the parasite.[3][8][9][10]

Visualizations: Pathways and Workflows Metabolic Pathway of Ferroquine

Ferroquine is metabolized in the liver primarily through a dealkylation pathway. This process is mediated by cytochrome P450 enzymes and results in the formation of **Desmethyl Ferroquine** (DMFQ) and subsequently Di-**desmethyl Ferroquine** (di-DMFQ).[5][6][11]



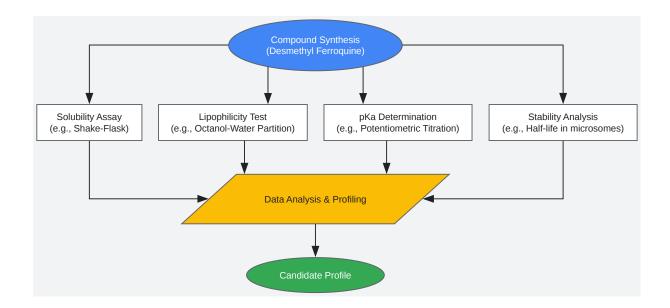
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Caption: Metabolic conversion of Ferroquine to its primary active metabolite.

General Workflow for Physicochemical Profiling

The characterization of a new chemical entity like **Desmethyl Ferroquine** follows a logical workflow to establish its fundamental drug-like properties.



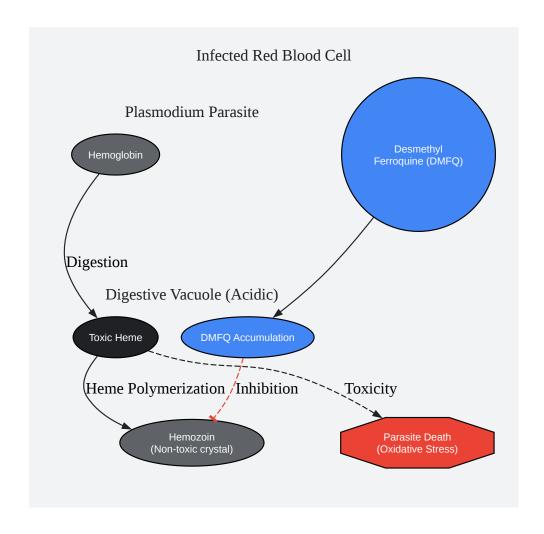
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Caption: Standard experimental workflow for physicochemical characterization.

Proposed Mechanism of Action

The antimalarial action of **Desmethyl Ferroquine**, similar to its parent compound, is believed to involve disruption of heme detoxification within the parasite's digestive vacuole.[12]





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Caption: Inhibition of hemozoin formation by **Desmethyl Ferroquine**.

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- To cite this document: BenchChem. [Physicochemical Properties of Desmethyl Ferroquine: A
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